molecular formula C5H12ClNO2 B2472526 (3S,5S)-Piperidine-3,5-diol;hydrochloride CAS No. 2445749-90-4

(3S,5S)-Piperidine-3,5-diol;hydrochloride

Cat. No.: B2472526
CAS No.: 2445749-90-4
M. Wt: 153.61
InChI Key: JLMQNKGWCODIJN-FHAQVOQBSA-N
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Description

(3S,5S)-Piperidine-3,5-diol;hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of hydroxyl groups at the 3 and 5 positions of the piperidine ring, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Piperidine-3,5-diol;hydrochloride typically involves the reduction of a suitable precursor, such as a diketone or a diester, followed by cyclization to form the piperidine ring. One common method involves the use of catalytic hydrogenation to reduce the precursor, followed by acid-catalyzed cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Piperidine-3,5-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diamines.

Scientific Research Applications

(3S,5S)-Piperidine-3,5-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique chemical properties are leveraged to create high-value products.

Mechanism of Action

The mechanism of action of (3S,5S)-Piperidine-3,5-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, which can modulate their activity. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its specific interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3,5-Diaminohexanoate: A diamino acid anion with similar structural features but different functional groups.

    Cycloheximide: A compound with a similar piperidine ring structure but different substituents, used as an antifungal agent.

Uniqueness

(3S,5S)-Piperidine-3,5-diol;hydrochloride is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 3 and 5 positions. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3S,5S)-piperidine-3,5-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@H]1O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445749-90-4
Record name (3S,5S)-piperidine-3,5-diol hydrochloride
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